N-Formyl-DL-serine
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Overview
Description
3-Hydroxy-2-formamidopropanoic acid is an organic compound with the molecular formula C4H7NO4 It is a derivative of propanoic acid, featuring both a hydroxyl group and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-formamidopropanoic acid can be achieved through several methods. One common approach involves the selective reduction of Meldrum’s acids using a samarium diiodide-water complex. This method provides high purity products and represents a significant advancement over other methods for synthesizing 3-hydroxy acids .
Industrial Production Methods: Industrial production of 3-hydroxy-2-formamidopropanoic acid typically involves the use of renewable biomass. The bioproduction process utilizes bacterial strains such as Escherichia coli and Klebsiella pneumoniae, which are engineered to produce the compound through metabolic pathways .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-formamidopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroxy-2-formamidopropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme functions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism by which 3-hydroxy-2-formamidopropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and formamide groups play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding and other interactions that influence its biological activity .
Comparison with Similar Compounds
- 3-Hydroxypropionic acid
- 2-Hydroxypropanoic acid
- 3-Hydroxy-2-aryl acrylate
Comparison: Compared to similar compounds, 3-hydroxy-2-formamidopropanoic acid is unique due to the presence of both a hydroxyl group and a formamide groupFor instance, while 3-hydroxypropionic acid is primarily used in polymer production, 3-hydroxy-2-formamidopropanoic acid has broader applications in medicinal chemistry and biochemistry .
Properties
Molecular Formula |
C4H7NO4 |
---|---|
Molecular Weight |
133.10 g/mol |
IUPAC Name |
2-formamido-3-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7NO4/c6-1-3(4(8)9)5-2-7/h2-3,6H,1H2,(H,5,7)(H,8,9) |
InChI Key |
UAROCWWNIPLGMK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC=O)O |
Origin of Product |
United States |
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